molecular formula C13H21NO4S B14023451 (2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate

(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate

Cat. No.: B14023451
M. Wt: 287.38 g/mol
InChI Key: OWLQUTOIMRWTKV-PZMDUNNRSA-N
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Description

(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a morpholine ring substituted with two methyl groups at the 2 and 5 positions, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate typically involves the reaction of (2R,5R)-2,5-dimethylmorpholine with methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-dimethylcyclohexanone
  • (2R,5R)-2,5-dimethylphospholano

Uniqueness

(2R,5R)-2,5-dimethylmorpholine4-methylbenzenesulfonate is unique due to its specific substitution pattern and the presence of both a morpholine ring and a sulfonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

(2R,5R)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6-/m.1/s1

InChI Key

OWLQUTOIMRWTKV-PZMDUNNRSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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